Gon-4-ene-3,17-dione, 10-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

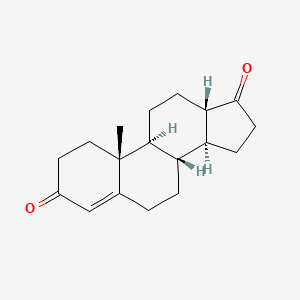

Gon-4-ene-3,17-dione, 10-methyl-, also known as Gon-4-ene-3,17-dione, 10-methyl-, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gon-4-ene-3,17-dione, 10-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gon-4-ene-3,17-dione, 10-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Steroid Synthesis

Gon-4-ene-3,17-dione, 10-methyl-, serves as an important intermediate in the synthesis of complex steroidal compounds. Its structure allows for various modifications that lead to the production of biologically active derivatives. For instance, it is used in synthesizing other steroid hormones through chemical transformations that enhance its functional groups for further reactions .

Biological Research

Microbial Transformation Studies

Research has demonstrated that Gon-4-ene-3,17-dione, 10-methyl-, can undergo microbial transformations, which are critical for understanding steroid metabolism in biological systems. These transformations often involve enzymatic processes that modify the compound into more complex forms with potential therapeutic applications.

Hormonal Effects

The compound exhibits significant hormonal activity, including androgenic and progestational effects. Studies have shown that it can influence various physiological processes such as ovulation and menstrual cycle regulation. Its ability to interact with hormone receptors makes it a candidate for further pharmacological exploration .

Medical Applications

Synthesis of Pharmaceutical Agents

Gon-4-ene-3,17-dione, 10-methyl-, is pivotal in developing oral contraceptives and other steroid-based medications. Its derivatives are utilized in treating conditions like amenorrhea and dysmenorrhea due to their hormonal properties .

Case Study: Contraceptive Development

A notable application is its role in synthesizing contraceptive agents. Research indicates that derivatives of Gon-4-ene-3,17-dione can effectively inhibit ovulation when administered at specific doses . This has led to significant advancements in reproductive health management.

Industrial Applications

Pharmaceutical Production

The compound is employed in the large-scale production of pharmaceutical agents through microbial transformation processes. This method not only enhances yield but also reduces the environmental impact associated with traditional synthetic routes .

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for steroid synthesis | Facilitates production of active steroids |

| Biological Research | Microbial transformation studies | Enhances understanding of steroid metabolism |

| Medical | Oral contraceptives and hormone therapies | Effective in managing reproductive health |

| Industrial | Large-scale pharmaceutical production | Efficient microbial transformation processes |

Analyse Chemischer Reaktionen

Hydroxylation and Oxidation Reactions

The compound undergoes regioselective hydroxylation and oxidation due to its electron-deficient enedione system. Key transformations include:

-

Mechanistic Insight :

Hydroxylation at C6β and C11α positions proceeds via cytochrome P450-mediated oxidation in microbial systems . C17 oxidation involves dehydrogenation under mild acidic conditions .

Reduction and Hydrogenation

The α,β-unsaturated ketone system at C3–C4 is susceptible to selective reduction:

-

Key Observation :

1,4-Reduction with H₂/Pd-C preserves the gon-4-ene backbone but saturates the C5–C10 bond .

Alkylation and Functionalization

The C10 methyl group directs site-specific alkylation and functionalization:

-

Industrial Relevance :

Thioacetal protection at C3 enables selective functionalization of the C17 ketone in multistep syntheses .

Cyclization and Ring Modifications

The steroidal skeleton participates in cyclodehydration and ring expansion:

Comparative Reactivity of Analogues

Reactivity trends for 10-methyl derivatives vs. 13-ethyl analogues:

Stability and Degradation Pathways

Eigenschaften

CAS-Nummer |

93998-22-2 |

|---|---|

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S)-10-methyl-1,2,6,7,8,9,11,12,13,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-12(19)10-11(18)2-3-14-13-5-7-17(20)15(13)4-6-16(14)18/h10,13-16H,2-9H2,1H3/t13-,14-,15-,16-,18-/m0/s1 |

InChI-Schlüssel |

ZAIYWORKAVGTME-DNCCFGNJSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4=O |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@H]4[C@H]3CCC4=O |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4=O |

Synonyme |

18-norandrost-4-ene-3,17-dione |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.